Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2
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Overview
Description
Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 is a synthesized E3 ligase ligand-linker conjugate that incorporates a Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is designed to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 is synthesized through a series of chemical reactions that involve the conjugation of a Thalidomide-based cereblon ligand with a polyethylene glycol (PEG) linker . The synthetic route typically involves the following steps:
Activation of Thalidomide: Thalidomide is activated by reacting with a suitable reagent to introduce a functional group that can react with the PEG linker.
Conjugation with PEG Linker: The activated Thalidomide is then conjugated with a PEG linker through a nucleophilic substitution reaction.
Final Conjugation: The PEG-linked Thalidomide is further reacted with additional PEG units and an amine group to form the final compound
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is scaled up to meet the demands of research and development. The process involves stringent quality control measures to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction is used in the synthesis of the compound, where nucleophiles attack electrophilic centers.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the PEG linker
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. .
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solutions
Major Products Formed
Nucleophilic Substitution: The major product is the conjugated Thalidomide-PEG compound.
Hydrolysis: The major products are the cleaved PEG units and the Thalidomide-based cereblon ligand
Scientific Research Applications
Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 has a wide range of scientific research applications, including:
Chemistry: Used in the development of PROTACs for targeted protein degradation
Biology: Employed in studies to understand protein-protein interactions and cellular pathways
Medicine: Investigated for its potential therapeutic applications in diseases such as cancer and neurodegenerative disorders
Industry: Utilized in the production of research reagents and tools for drug discovery
Mechanism of Action
Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex . This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation . The molecular targets and pathways involved include the ubiquitin-proteasome pathway and various cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 TFA: A similar compound with enhanced water solubility and stability
Other PROTACs: Compounds that utilize different E3 ligase ligands and linkers for targeted protein degradation
Uniqueness
This compound is unique due to its specific design for use in PROTAC technology, incorporating a Thalidomide-based cereblon ligand and a PEG linker . This design allows for selective degradation of target proteins, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C25H34N4O9 |
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Molecular Weight |
534.6 g/mol |
IUPAC Name |
N-[2-[3-[3-(2-aminoethoxy)propoxy]propoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
InChI |
InChI=1S/C25H34N4O9/c26-8-14-36-12-2-10-35-11-3-13-37-15-9-27-21(31)16-38-19-5-1-4-17-22(19)25(34)29(24(17)33)18-6-7-20(30)28-23(18)32/h1,4-5,18H,2-3,6-16,26H2,(H,27,31)(H,28,30,32) |
InChI Key |
YLZGZHLXIFMVEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCCOCCCOCCN |
Origin of Product |
United States |
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